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molecular formula C12H11N3O2 B8805327 Phenyl (5-methylpyrazin-2-yl)carbamate CAS No. 625114-66-1

Phenyl (5-methylpyrazin-2-yl)carbamate

Cat. No. B8805327
M. Wt: 229.23 g/mol
InChI Key: VJGYRHPDNIRFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093244B2

Procedure details

2-Amino-5-methylpyrazine (5.16 g, 47 mmol) was dissolved in CH2Cl2 (52 mL), stirred and cooled to 0° C. under N2. To this, pyridine (4.8 mL, 59 mmol) was added followed by phenyl chloroformate (6.2 mL, 59 mmol), dropwise, over 15 min, causing a precipitate to form. The mixture was stirred at 0° C. for 1 h. Then the reaction was quenched with 0.25 M HCl (40 mL) and anhydrous ether (50 mL), and stirred at 0° C., for 30 min. The precipitate was isolated by filtration, washed with DI H2O (20 mL) and ether (2×25 mL), and dried under vacuum to give the product (7.4 g) as a white fluffy powder.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=1.N1C=CC=CC=1.Cl[C:16]([O:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:17]>C(Cl)Cl>[C:19]1([O:18][C:16](=[O:17])[NH:1][C:2]2[CH:7]=[N:6][C:5]([CH3:8])=[CH:4][N:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
NC1=NC=C(N=C1)C
Name
Quantity
52 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the reaction was quenched with 0.25 M HCl (40 mL) and anhydrous ether (50 mL)
STIRRING
Type
STIRRING
Details
stirred at 0° C., for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with DI H2O (20 mL) and ether (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=NC=C(N=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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